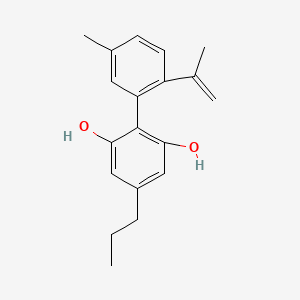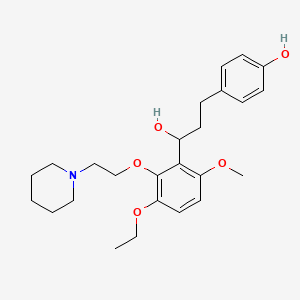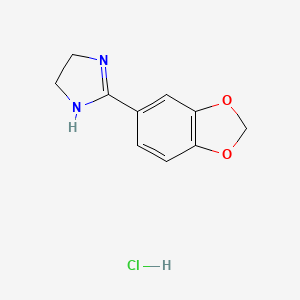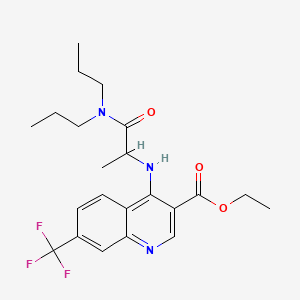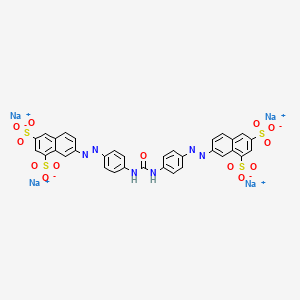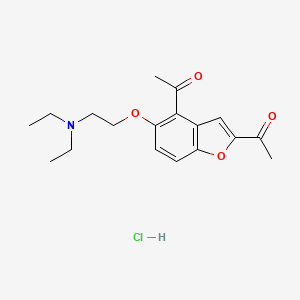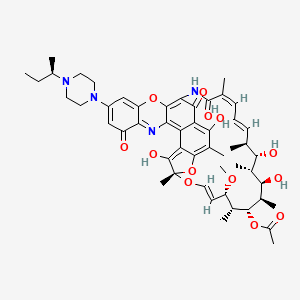
3'-Hydroxy-5'(R)-(4-sec-butylpiperazinyl)benzoxazinorifamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin is a derivative of rifamycin, a class of antibiotics known for their potent activity against mycobacteria. This compound has garnered attention due to its enhanced antimicrobial properties, particularly against Mycobacterium tuberculosis and Mycobacterium avium complex . Its unique structure, which includes a benzoxazine ring and a piperazine moiety, contributes to its distinct pharmacological profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin typically involves multiple steps, starting from rifamycin derivatives. The key steps include:
Formation of the Benzoxazine Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using sec-butylpiperazine as a reagent.
Hydroxylation: The hydroxyl group at the 3’ position is introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield catalysts, continuous flow reactors, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the benzoxazine ring or the piperazine moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified antimicrobial properties, which are studied for their potential therapeutic applications .
Applications De Recherche Scientifique
3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of benzoxazine and piperazine rings.
Biology: The compound is investigated for its effects on bacterial RNA polymerase, providing insights into bacterial transcription mechanisms.
Mécanisme D'action
The primary mechanism of action of 3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin involves the inhibition of bacterial RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound’s effectiveness is attributed to its ability to penetrate bacterial cell walls and bind to the RNA polymerase enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rifampicin: Another rifamycin derivative with a similar mechanism of action but different pharmacokinetic properties.
Rifabutin: Known for its activity against Mycobacterium avium complex, similar to 3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin.
Rifalazil: A newer generation rifamycin with enhanced activity against resistant strains of mycobacteria.
Uniqueness
3’-Hydroxy-5’®-(4-sec-butylpiperazinyl)benzoxazinorifamycin stands out due to its superior tissue distribution and prolonged elimination time, making it more effective in treating persistent infections. Its unique structure also allows for modifications that can enhance its antimicrobial spectrum and reduce resistance development .
Propriétés
Numéro CAS |
133697-12-8 |
|---|---|
Formule moléculaire |
C51H64N4O13 |
Poids moléculaire |
941.1 g/mol |
Nom IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-30-[4-[(2R)-butan-2-yl]piperazin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |
InChI |
InChI=1S/C51H64N4O13/c1-12-26(4)54-17-19-55(20-18-54)32-22-33(57)39-35(23-32)67-48-40(52-39)36-37-44(60)30(8)47-38(36)49(62)51(10,68-47)65-21-16-34(64-11)27(5)46(66-31(9)56)29(7)43(59)28(6)42(58)24(2)14-13-15-25(3)50(63)53-41(48)45(37)61/h13-16,21-24,26-29,34,42-43,46,58-60,62H,12,17-20H2,1-11H3,(H,53,63)/b14-13+,21-16+,25-15-/t24-,26+,27+,28+,29+,34-,42-,43+,46+,51-/m0/s1 |
Clé InChI |
GWADEWYNTVXUNB-XIVUZFLOSA-N |
SMILES isomérique |
CC[C@@H](C)N1CCN(CC1)C2=CC(=O)C3=NC4=C5C6=C(C(=C7C5=C([C@](O7)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(\C(=O)NC(=C4OC3=C2)C6=O)/C)C)O)C)O)C)OC(=O)C)C)OC)C)O)C)O |
SMILES canonique |
CCC(C)N1CCN(CC1)C2=CC(=O)C3=NC4=C5C6=C(C(=C7C5=C(C(O7)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)NC(=C4OC3=C2)C6=O)C)C)O)C)O)C)OC(=O)C)C)OC)C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


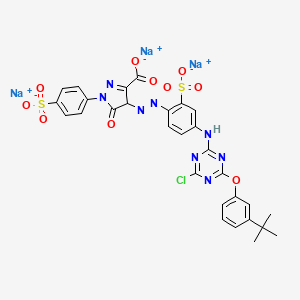
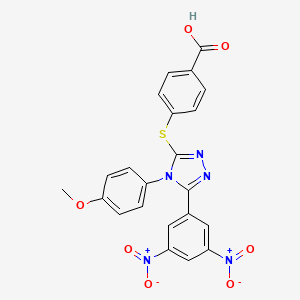
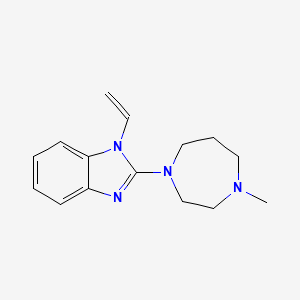

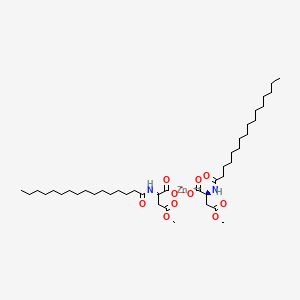
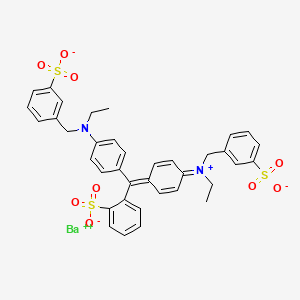
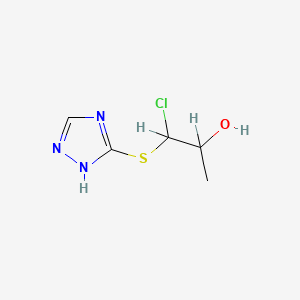
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)
